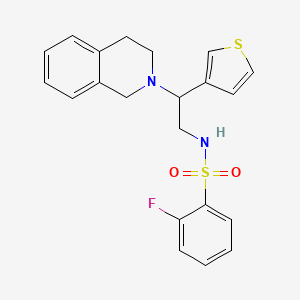

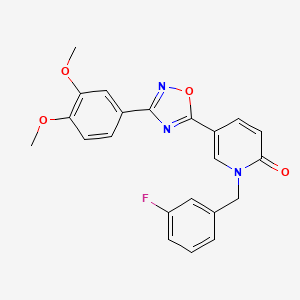

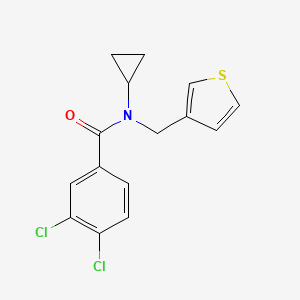

![molecular formula C11H10F3N3OS B2966095 N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 338400-59-2](/img/structure/B2966095.png)

N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide” is a chemical compound that belongs to the class of organofluorine compounds. It is characterized by the presence of a trifluoromethyl group (-CF3), which is a common functional group in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-c]pyrazole core, which is a heterocyclic ring system containing sulfur and nitrogen atoms. This core is substituted with a trifluoromethyl group, a methyl group, and a cyclopropylcarboxamide group .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, pyrazole derivatives are known to undergo various reactions. For instance, they can undergo alkylation with alkyl iodides to afford N-alkyl pyrazoles .Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Chemical Properties

Transition-Metal-Free Synthesis : A study describes the synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes, highlighting the role of the trifluoromethyl group in enabling the formation of cyclopropenes instead of pyrazoles. This demonstrates the chemical reactivity and applications of trifluoromethyl-containing compounds in synthetic chemistry (Barroso et al., 2016).

Annulations of Cyclopropanes with Arylhydrazines : Another study presented a method for synthesizing 1,3,5-trisubstituted pyrazoles using cyclopropane carboxylates and arylhydrazines. This process underscores the utility of cyclopropane derivatives in constructing complex pyrazole structures, relevant to the synthesis of N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (Xue et al., 2016).

Biological Activities

Nematocidal and Fungicidal Activities : Research on pyrazole carboxamide derivatives, including those similar in structure to this compound, has shown that these compounds exhibit promising nematocidal activities against M. incognita, despite having weak fungicidal properties (Zhao et al., 2017).

Antifungal Activities : A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown moderate antifungal activities against several phytopathogenic fungi, illustrating the potential of trifluoromethyl pyrazole carboxamides in developing new fungicides (Wu et al., 2012).

Photosynthetic Electron Transport Inhibition : Pyrazole derivatives, including structures related to the chemical , have been studied for their ability to inhibit photosynthetic electron transport. This research suggests potential agricultural applications, such as the development of new herbicides with specific modes of action (Vicentini et al., 2005).

Zukünftige Richtungen

Wirkmechanismus

Target of action

Pyrazoles and thieno[2,3-c]pyrazoles have been found to interact with a variety of biological targets, including enzymes, receptors, and transporters . The specific targets of “N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide” would depend on its specific structure and functional groups.

Mode of action

The mode of action of pyrazoles and thieno[2,3-c]pyrazoles can vary widely depending on their specific targets. They might act as inhibitors, activators, or modulators of their targets .

Biochemical pathways

Pyrazoles and thieno[2,3-c]pyrazoles can affect various biochemical pathways depending on their targets. They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of “this compound” would depend on its specific chemical properties. Pyrazoles and thieno[2,3-c]pyrazoles, in general, have been found to have good bioavailability .

Result of action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Pyrazoles and thieno[2,3-c]pyrazoles can have a variety of effects, including inhibiting cell growth, reducing inflammation, and preventing viral replication .

Action environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Eigenschaften

IUPAC Name |

N-cyclopropyl-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3OS/c1-17-10-6(8(16-17)11(12,13)14)4-7(19-10)9(18)15-5-2-3-5/h4-5H,2-3H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUZITBTZXPQCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NC3CC3)C(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2966013.png)

![2-Methoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B2966017.png)

![(5E)-3-(2-Aminoethyl)-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2966018.png)

![N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-6-yl)-3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzamide](/img/structure/B2966021.png)

![methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2966024.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2966025.png)

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate](/img/structure/B2966026.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2966027.png)

![1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2966031.png)

![3-(4-fluorophenyl)-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-5-carboxamide](/img/structure/B2966032.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966034.png)